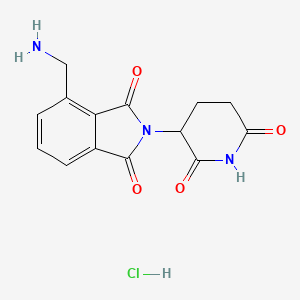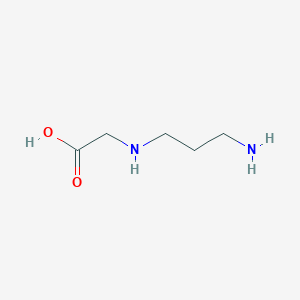
n-(3-Aminopropyl)glycine
概要
説明
“N-(3-Aminopropyl)glycine” is a chemical compound with the molecular formula C5H12N2O2 . It has an average mass of 132.161 Da and a monoisotopic mass of 132.089874 Da . It is also known by other names such as “Glycine, N-(3-aminopropyl)-” and "[ (3-AMINOPROPYL)AMINO]ACETIC ACID" .
Synthesis Analysis
The synthesis of “N-(3-Aminopropyl)glycine” involves a two-step method . The first step involves a cyanoethylation reaction with imidazole and acrylonitrile to prepare N-cyanoethyl imidazole . The second step involves a hydrogenation reduction reaction under the catalysis of Raney nickel to obtain N-(3-Aminopropyl) imidazole . This method is advantageous due to the convenience of the raw material source, low cost, mild reaction conditions, and high yield .
Molecular Structure Analysis
“N-(3-Aminopropyl)glycine” contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 aliphatic secondary amine .
Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)glycine” has a density of 1.1±0.1 g/cm3, a boiling point of 287.8±20.0 °C at 760 mmHg, and a flash point of 127.9±21.8 °C . It has 4 H-bond acceptors, 4 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 75 Å2 .
科学的研究の応用
Membrane Interactions and Lipid Bilayers
Poly[N-(3-aminopropyl)glycine] (PolyNAPGly) and its derivatives have been synthesized as model peptides for membrane-bound enzymes. Researchers have investigated their interactions with lipid membranes . Notably:
Contrast Agents for MRI Imaging
Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendrons have been explored as gadolinium-based contrast agents (GdCAs) for magnetic resonance imaging (MRI) . These dendrons enhance image contrast, aiding in the visualization of tissues and pathological conditions.
Drug Delivery Systems
APGly-based polymers can serve as carriers for drug delivery. Their biocompatibility and tunable properties make them attractive for encapsulating and releasing therapeutic agents . Researchers are investigating their potential in targeted drug delivery to specific tissues or cells.
Biomedical Coatings and Implants
APGly-containing polymers can be incorporated into coatings for medical devices and implants. These coatings improve biocompatibility, reduce inflammation, and prevent biofilm formation on surfaces . For instance, they may enhance the performance of stents, catheters, and orthopedic implants.
Antimicrobial Agents
Functionalized APGly derivatives exhibit antimicrobial properties. Researchers are exploring their use in wound dressings, surgical sutures, and other medical textiles to prevent infections . These materials could help combat antibiotic-resistant bacteria.
Chelating Agents for Metal Ions
APGly-based ligands can form stable complexes with metal ions. Their chelating properties find applications in environmental remediation, metal extraction, and catalysis . For example, they can selectively bind heavy metals in contaminated water.
Safety and Hazards
将来の方向性
Chemically engineered peptides, such as “N-(3-Aminopropyl)glycine”, are seen as a promising tool to combat multidrug-resistant bacteria . Not all currently available chemical modifications to these peptides result in better efficacy against such bacteria, while displaying low off-target side effects against host cells . Therefore, future research could focus on finding more effective chemical modifications and exploring the potential of using multiple chemical modifications simultaneously .
作用機序
Target of Action
N-(3-Aminopropyl)glycine is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion .
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
N-(3-Aminopropyl)glycine may be involved in the metabolism of polyamines, a class of molecules that play a vital role in cell growth and differentiation, gene expression, and signal transduction . Polyamines, such as spermidine and spermine, are synthesized in a process that involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to an amino acceptor .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role in polyamine metabolism, it may influence various cellular processes, including cell growth, proliferation, and differentiation .
Action Environment
The action, efficacy, and stability of N-(3-Aminopropyl)glycine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .
特性
IUPAC Name |
2-(3-aminopropylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGYLUFLENKZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



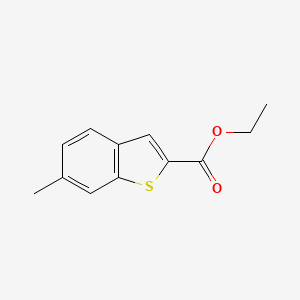
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)
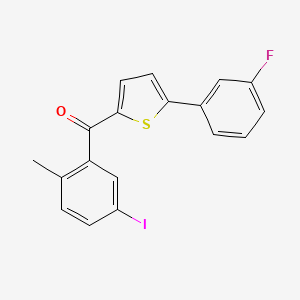
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)

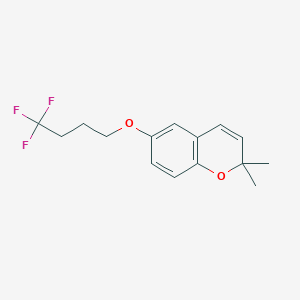
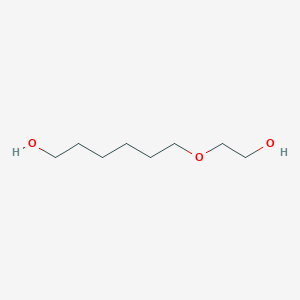
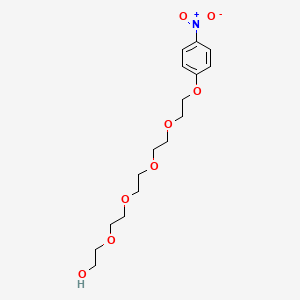
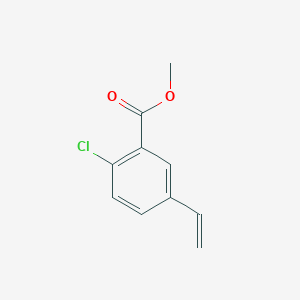
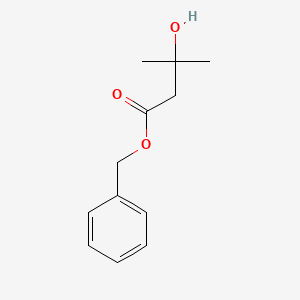
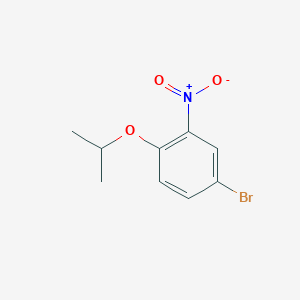

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
